3-Bromo-2-((tetrahydrofuran-3-yl)oxy)pyridine
Overview
Description
“3-Bromo-2-((tetrahydrofuran-3-yl)oxy)pyridine” is a chemical compound with the molecular formula C9H10BrNO2 and a molecular weight of 244.09 . It is also known by other synonyms such as “3-BROMO-2-(OXOLAN-3-YLOXY)PYRIDINE” and "Pyridine, 3-bromo-2-[(tetrahydro-3-furanyl)oxy]-" .
Molecular Structure Analysis
The molecular structure of “3-Bromo-2-((tetrahydrofuran-3-yl)oxy)pyridine” has been theoretically investigated using both DFT and HF methods . The molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory . The time-dependent density functional theory (TD-DFT) approach was used to simulate the HOMO (highest occupied molecular orbital) and LUMO (lowest unoccupied molecular orbital) to achieve the frontier orbital gap .Scientific Research Applications
Synthesis of New Polyheterocyclic Ring Systems
A study by Abdel‐Latif, Mehdhar, and Abdel-Ghani (2019) explored the use of a precursor related to 3-Bromo-2-((tetrahydrofuran-3-yl)oxy)pyridine for constructing new polyheterocyclic ring systems. These systems have potential applications in developing novel pharmaceutical compounds due to their complex and versatile structures (Abdel‐Latif, Mehdhar, & Abdel-Ghani, 2019).
Color Tuning in Iridium Tetrazolate Complexes
Stagni et al. (2008) conducted research on the synthesis and physical chemical characterization of heteroleptic mononuclear cyclometalated bis(phenylpyridine)iridium(III) complexes. These complexes, including derivatives of pyridines such as 3-Bromo-2-((tetrahydrofuran-3-yl)oxy)pyridine, demonstrated a range of redox and emission properties. This is crucial for applications in organic light-emitting devices (Stagni et al., 2008).
Reactions and Derivatives of Furopyridines
Yamaguchi et al. (1998) explored the reactions of various derivatives of furopyridines, which could include compounds similar to 3-Bromo-2-((tetrahydrofuran-3-yl)oxy)pyridine. These studies provide insights into the potential for creating diverse derivatives with applications in chemical synthesis and drug development (Yamaguchi et al., 1998).
Synthesis of 2-Trimethylsilyl-pyridines
Research by Riedmiller, Jockisch, and Schmidbaur (1999) involved the synthesis of 2-trimethylsilyl-pyridines, which could relate to the synthesis routes involving 3-Bromo-2-((tetrahydrofuran-3-yl)oxy)pyridine. Such compounds are significant in the development of materials with special electronic properties (Riedmiller, Jockisch, & Schmidbaur, 1999).
Copper-Mediated Synthesis of Imidazo[1,2-a]pyridines
Zhou et al. (2016) developed a copper-mediated synthesis method for 3-bromo-imidazo[1,2-a]pyridines, demonstrating the utility of bromo-pyridines in synthesizing complex heterocyclic structures useful in pharmaceuticals and organic chemistry (Zhou et al., 2016).
Mechanism of Action
Target of Action
It’s known that brominated pyridine derivatives can interact with various biological targets, depending on their specific structure and functional groups .
Mode of Action
For instance, 2° and 3° benzylic halides typically react via an SN1 pathway, via the resonance-stabilized carbocation .
Biochemical Pathways
Brominated compounds can participate in various biochemical reactions, influencing different pathways depending on their specific structure and functional groups .
Result of Action
Brominated compounds can cause various molecular and cellular changes depending on their specific structure and functional groups .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-Bromo-2-((tetrahydrofuran-3-yl)oxy)pyridine . These factors can include pH, temperature, presence of other molecules, and more.
properties
IUPAC Name |
3-bromo-2-(oxolan-3-yloxy)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c10-8-2-1-4-11-9(8)13-7-3-5-12-6-7/h1-2,4,7H,3,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKCHKTIRZKATFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=C(C=CC=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-((tetrahydrofuran-3-yl)oxy)pyridine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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